molecular formula C6H10O2 B14632576 [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol CAS No. 57476-08-1

[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol

Cat. No.: B14632576
CAS No.: 57476-08-1
M. Wt: 114.14 g/mol
InChI Key: SUAJNHGXHTVCFN-OLQVQODUSA-N
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Description

[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is a chiral organic compound with a unique structure characterized by a cyclopropane ring substituted with a methylene group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent functionalization steps introduce the methylene and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of methyl-substituted cyclopropane derivatives.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]dimethanol
  • [(1R,2S)-3,4-Di-tert-butylcyclobut-3-ene-1,2-diyl]dimethanol
  • [(1R,2S)-2-Methylcyclohexanamine]

Uniqueness

[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

57476-08-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

[(1R,2S)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol

InChI

InChI=1S/C6H10O2/c1-4-5(2-7)6(4)3-8/h5-8H,1-3H2/t5-,6+

InChI Key

SUAJNHGXHTVCFN-OLQVQODUSA-N

Isomeric SMILES

C=C1[C@@H]([C@@H]1CO)CO

Canonical SMILES

C=C1C(C1CO)CO

Origin of Product

United States

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